molecular formula C15H14O3 B3022734 4-(3-Methoxycarbonylphenyl)-2-methylphenol CAS No. 627906-50-7

4-(3-Methoxycarbonylphenyl)-2-methylphenol

Cat. No. B3022734
CAS RN: 627906-50-7
M. Wt: 242.27 g/mol
InChI Key: UWGVZGKYHWFZON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of chlorinated 4-Methoxyphenols, which are structurally related to 4-(3-Methoxycarbonylphenyl)-2-methylphenol, involves partial methylation of p-hydroquinone and chlorinated p-hydroquinones. The resulting products are purified using flash chromatography, and their structures are confirmed using NMR and mass spectrometry techniques . Similarly, the synthesis of related compounds, such as Schiff bases, is achieved through the condensation of aldehydes or ketones with primary amines, as demonstrated in the synthesis of 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol from vanillin and p-anisidine .

Molecular Structure Analysis

The molecular structure and spectroscopic data of compounds closely related to 4-(3-Methoxycarbonylphenyl)-2-methylphenol have been studied using density functional theory (DFT) calculations. These studies include geometry optimization, vibrational spectra analysis, and assignment of fundamental vibrations based on potential energy distribution . X-ray diffraction techniques have also been employed to determine the crystal structure of similar compounds, providing insights into intermolecular and intramolecular interactions .

Chemical Reactions Analysis

The chemical reactivity and interactions of related methoxyphenol compounds have been explored through various computational methods, including natural bond orbital analysis, molecular electrostatic potential, and Fukui functions . These analyses help in understanding the intramolecular charge transfer and the potential biological effects of these compounds, which can be predicted through molecular docking results .

Physical and Chemical Properties Analysis

The physical properties of related compounds, such as melting points and solubility, have been observed, with some compounds showing slight solubility in water and complete solubility in NaOH . The chemical properties, including the presence of imine groups, have been characterized using spectroscopic techniques like FTIR, GC-MS, and NMR . Additionally, the antioxidant activity of these compounds has been assessed using various assays, indicating their potential as effective radical scavengers .

Future Directions

While specific future directions for “4-(3-Methoxycarbonylphenyl)-2-methylphenol” were not found, research into similar compounds continues to be a vibrant field. For instance, the protodeboronation of pinacol boronic esters has been explored, opening up new possibilities for organic synthesis .

properties

IUPAC Name

methyl 3-(4-hydroxy-3-methylphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-8-12(6-7-14(10)16)11-4-3-5-13(9-11)15(17)18-2/h3-9,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGVZGKYHWFZON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627337
Record name Methyl 4'-hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

627906-50-7
Record name Methyl 4'-hydroxy-3'-methyl[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 1.0 M BBr3 solution in CH2Cl2 (3.4 mL, 3.40 mmol) was added to an ice-cold solution of methyl 4′-methoxy-3′-methyl-[1,1′-biphenyl]-3-carboxylate (345 mg, 1.35 mmol) in CH2Cl2 (13 mL). The reaction mixture was stirred at 25° C. for 2 h then was cooled to 0° C. MeOH (5 mL) was added and the mixture was stirred at 0° C. for 15 min then was extracted with CH2Cl2 (2×). The combined organic layers were washed with brine, dried (MgSO4), filtered and concentrated under reduced pressure. The residue was purified by flash chromatography (EtOAc:Hexane, 10 to 15%) to yield the title compound (278 mg, 85% yield) as a white solid.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methyl 4′-methoxy-3′-methyl-[1,1′-biphenyl]-3-carboxylate
Quantity
345 mg
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
3.4 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Methoxycarbonylphenyl)-2-methylphenol
Reactant of Route 2
Reactant of Route 2
4-(3-Methoxycarbonylphenyl)-2-methylphenol
Reactant of Route 3
Reactant of Route 3
4-(3-Methoxycarbonylphenyl)-2-methylphenol
Reactant of Route 4
Reactant of Route 4
4-(3-Methoxycarbonylphenyl)-2-methylphenol
Reactant of Route 5
Reactant of Route 5
4-(3-Methoxycarbonylphenyl)-2-methylphenol
Reactant of Route 6
Reactant of Route 6
4-(3-Methoxycarbonylphenyl)-2-methylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.